Cas no 946248-61-9 (ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate)

Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic organic compound featuring a pyridone core substituted with a 2-chlorobenzyl group and an ethyl benzoate moiety. Its structure combines a dihydropyridinone scaffold with an aromatic ester, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The presence of the 2-chlorophenyl group enhances its potential bioactivity, while the ester functionality offers synthetic flexibility for further derivatization. This compound is particularly valuable in the development of small-molecule inhibitors and bioactive probes due to its balanced lipophilicity and structural rigidity. Its well-defined chemical properties ensure reproducibility in research applications.
ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate structure
946248-61-9 structure
Product name:ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate
CAS No:946248-61-9
MF:C22H19ClN2O4
Molecular Weight:410.850264787674
CID:5504012

ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-[[1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
    • ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate
    • インチ: 1S/C22H19ClN2O4/c1-2-29-22(28)15-9-11-17(12-10-15)24-20(26)18-7-5-13-25(21(18)27)14-16-6-3-4-8-19(16)23/h3-13H,2,14H2,1H3,(H,24,26)
    • InChIKey: HROJAQZWJXPGIM-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(C2=CC=CN(CC3=CC=CC=C3Cl)C2=O)=O)C=C1

ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2743-0861-3mg
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2743-0861-100mg
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2743-0861-10μmol
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2743-0861-4mg
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2743-0861-10mg
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2743-0861-20mg
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2743-0861-2μmol
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2743-0861-20μmol
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2743-0861-50mg
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2743-0861-25mg
ethyl 4-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
946248-61-9 90%+
25mg
$109.0 2023-05-16

ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate 関連文献

ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoateに関する追加情報

Professional Introduction to Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS No. 946248-61-9)

Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate, a compound with the CAS number 946248-61-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The intricate structure of this molecule, featuring a benzoate moiety linked to a dihydropyridine core, makes it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The molecular framework of Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate is characterized by its complex arrangement of functional groups. The presence of a 1-(2-chlorophenyl)methyl substituent and an amide group at the 3-position of the dihydropyridine ring contributes to its unique chemical properties. These features are particularly intriguing from a structural biology perspective, as they suggest potential interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in dihydropyridine derivatives due to their diverse pharmacological activities. Dihydropyridines are known for their role in cardiovascular medicine, particularly in the treatment of hypertension and angina pectoris. However, their applications extend beyond cardiovascular therapy, with emerging research highlighting their potential in anti-inflammatory and anticancer therapies. The benzoate moiety in Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate may further enhance its pharmacological profile by influencing solubility and metabolic stability.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The incorporation of the 1-(2-chlorophenyl)methyl group and the amide functionality necessitates careful selection of reagents and catalysts. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the dihydropyridine core efficiently. These synthetic strategies not only highlight the sophistication of modern organic chemistry but also underscore the importance of innovation in drug discovery.

From a computational chemistry standpoint, Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate presents an excellent model for studying molecular interactions. High-throughput virtual screening techniques have been utilized to identify potential binding pockets within biological targets. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors, making it a valuable scaffold for structure-based drug design. The ability to predictably modulate its pharmacological properties through structural modifications offers a strategic advantage in medicinal chemistry.

The potential therapeutic applications of Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate are currently under investigation in several preclinical studies. Researchers are exploring its efficacy in treating neurological disorders, where dihydropyridine derivatives have shown promise due to their ability to cross the blood-brain barrier. Additionally, its anti-inflammatory properties are being evaluated in models of chronic inflammation, where targeted inhibition of inflammatory pathways could lead to novel therapeutic interventions.

The role of computational modeling in optimizing the pharmacokinetic profile of this compound cannot be overstated. Molecular dynamics simulations have been employed to study the behavior of Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate within biological membranes. These simulations provide insights into drug transport mechanisms and binding affinity, which are critical factors in determining therapeutic efficacy. By leveraging computational tools, researchers can fine-tune the molecular structure to enhance bioavailability and reduce off-target effects.

In conclusion, Ethyl 4-{1-(2-chlorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS No. 946248-61-9) represents a compelling example of how structural complexity can be harnessed for therapeutic benefit. Its unique chemical features and promising pharmacological activities make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for dihydropyridine derivatives, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

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